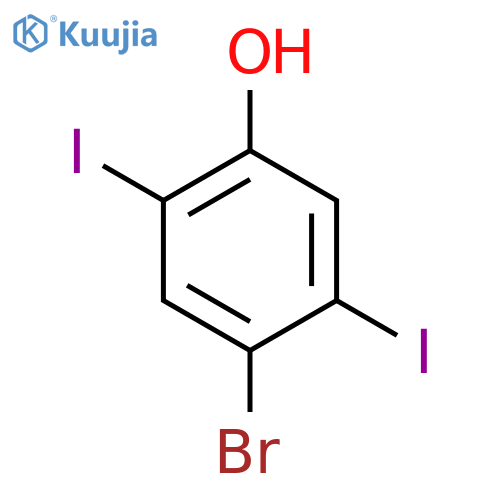Cas no 1805105-59-2 (4-Bromo-2,5-diiodophenol)
4-ブロモ-2,5-ジヨードフェノールは、ハロゲン化フェノール系化合物の一種であり、分子式C6H3BrI2Oで表される。この化合物は、2つのヨウ素原子と1つの臭素原子がフェノール骨格に選択的に導入された構造を持ち、有機合成化学において重要な中間体として利用される。特に、求電子置換反応やカップリング反応の基質として優れた反応性を示し、医薬品や機能性材料の合成に応用可能である。高い純度と安定性を備えており、精密有機合成における多段階反応にも適している。ハロゲン原子の位置特異性により、誘導体化の際の位置選択性が制御可能という利点を持つ。

4-Bromo-2,5-diiodophenol structure
商品名:4-Bromo-2,5-diiodophenol
CAS番号:1805105-59-2
MF:C6H3BrI2O
メガワット:424.800365686417
CID:4977221
4-Bromo-2,5-diiodophenol 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-2,5-diiodophenol
-
- インチ: 1S/C6H3BrI2O/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H
- InChIKey: LLNMDLZBFHPHOC-UHFFFAOYSA-N
- ほほえんだ: IC1C=C(C(=CC=1O)I)Br
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 122
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 20.2
4-Bromo-2,5-diiodophenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013016597-1g |
4-Bromo-2,5-diiodophenol |
1805105-59-2 | 97% | 1g |
1,579.40 USD | 2021-06-25 | |
| Alichem | A013016597-500mg |
4-Bromo-2,5-diiodophenol |
1805105-59-2 | 97% | 500mg |
790.55 USD | 2021-06-25 | |
| Alichem | A013016597-250mg |
4-Bromo-2,5-diiodophenol |
1805105-59-2 | 97% | 250mg |
504.00 USD | 2021-06-25 |
4-Bromo-2,5-diiodophenol 関連文献
-
1. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
-
Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
1805105-59-2 (4-Bromo-2,5-diiodophenol) 関連製品
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量